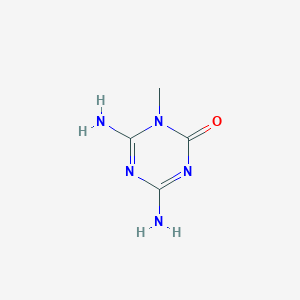
4-Amino-5-methyl-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methyl-2-nitrobenzoic acid, commonly known as 4-AMNBA, is a chemical compound with the molecular formula C8H8N2O4. It is a yellow crystalline solid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-AMNBA is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes it useful in the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-AMNBA. However, it has been reported to exhibit antimicrobial activity against certain strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-AMNBA in lab experiments is its ability to act as a nucleophile, which makes it useful in the synthesis of other compounds. However, its limited solubility in water can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and lack of information on its long-term effects on human health are limitations to its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-AMNBA. One area of interest is the development of new synthetic methods using 4-AMNBA as a reagent. Another potential direction is the investigation of its antimicrobial and anticancer properties and their potential applications in medicine. Additionally, further research is needed to determine the long-term effects of 4-AMNBA on human health.
Métodos De Síntesis
The synthesis of 4-AMNBA involves the reaction of 4-nitro-3-methylbenzoic acid with ammonium acetate in the presence of a reducing agent such as iron powder. The reaction yields 4-AMNBA as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-AMNBA is primarily used in scientific research as a reagent in the synthesis of other compounds. It is also used in the development of analytical methods for the detection and quantification of various compounds. 4-AMNBA has been used in the synthesis of a variety of heterocyclic compounds, which have potential applications in the fields of medicine and agriculture.
Propiedades
Número CAS |
136833-45-9 |
|---|---|
Nombre del producto |
4-Amino-5-methyl-2-nitrobenzoic acid |
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
4-amino-5-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
XCCYBXARIMZPFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O |
Sinónimos |
Benzoic acid, 4-amino-5-methyl-2-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















